Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to tert-butyl (3-hydroxybutyl)(methyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-hydroxybutyl)(methyl)carbamate , a versatile chiral building block of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Commonly referred to as 4-(N-Methyl-Boc-amino)-2-butanol, this bifunctional molecule incorporates a secondary alcohol and a protected secondary amine, offering a valuable scaffold for the synthesis of complex molecular architectures. This document delineates the molecule's fundamental physicochemical properties, provides detailed, field-tested protocols for its synthesis and subsequent deprotection, and explores its applications as a strategic intermediate in organic synthesis. The causality behind procedural choices, mechanistic considerations, and critical safety protocols are emphasized to ensure both conceptual understanding and practical, reproducible execution.
Core Compound Identification and Physicochemical Profile
The precise and unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. While commonly known by its descriptive name, 4-(N-Methyl-Boc-amino)-2-butanol, the formal IUPAC nomenclature for this compound is tert-butyl (3-hydroxybutyl)(methyl)carbamate .
The structure contains a stereocenter at the C2 position of the butanol backbone, meaning it can exist as (R)- and (S)-enantiomers. The properties and applications of this molecule are often stereospecific, and the use of an enantiomerically pure form is typically required in drug development.
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Caption: Structure of tert-butyl (3-hydroxybutyl)(methyl)carbamate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (3-hydroxybutyl)(methyl)carbamate | PubChem |
| Synonym | 4-(N-Methyl-Boc-amino)-2-butanol | BLDpharm[1] |
| CAS Number | 1596113-29-9 | BLDpharm[1] |
| Molecular Formula | C₁₀H₂₁NO₃ | BLDpharm[1] |
| Molecular Weight | 203.28 g/mol | BLDpharm[1] |
| Appearance | Typically a liquid or low-melting solid | Sigma-Aldrich |
| SMILES | CC(O)CCN(C)C(=O)OC(C)(C)C | BLDpharm[1] |
Synthesis Protocol and Mechanistic Rationale
The most direct and common synthesis of tert-butyl (3-hydroxybutyl)(methyl)carbamate involves the N-protection of its corresponding amino alcohol precursor, 4-(methylamino)butan-2-ol[2]. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions[3][4].
Expertise & Experience: The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is based on its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to scavenge the acidic proton of the carbamic acid intermediate, driving the reaction to completion. However, for many simple amines, the reaction can proceed efficiently without an added base[4].
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Caption: General workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(methylamino)butan-2-ol (1.0 eq). Dissolve the starting material in dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 eq) portion-wise or as a solution in DCM over 15 minutes. Gas evolution (CO₂) should be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC, and the final product's identity and purity must be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization
Confirming the molecular structure and assessing the purity of the synthesized compound is a critical, non-negotiable step. The following table summarizes the expected spectroscopic data for tert-butyl (3-hydroxybutyl)(methyl)carbamate, which serves as a benchmark for validation.
Table 2: Characteristic Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Signal | Rationale |
| ¹H NMR | -C(C_H_ ₃)₃ (Boc) | ~1.45 ppm (s, 9H) | Singlet due to 9 equivalent protons of the t-butyl group. |
| N-C_H_ ₃ | ~2.85 ppm (s, 3H) | Singlet for the N-methyl group protons. |
| -C_H_ (OH)- | ~3.80 ppm (m, 1H) | Multiplet for the proton on the carbon bearing the hydroxyl group. |
| -C_H_ ₂-N- | ~3.20 ppm (m, 2H) | Multiplet for the methylene group adjacent to the nitrogen. |
| -CH(OH)-C_H_ ₂- | ~1.60 ppm (m, 2H) | Multiplet for the methylene group adjacent to the chiral center. |
| -CH(OH)-C_H_ ₃ | ~1.20 ppm (d, 3H) | Doublet for the methyl group adjacent to the chiral center. |
| -OH | Variable (br s, 1H) | Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | C =O (Carbamate) | ~156 ppm | Carbonyl carbon of the Boc group. |
| -C (CH₃)₃ (Boc) | ~80 ppm | Quaternary carbon of the t-butyl group. |
| -C(C H₃)₃ (Boc) | ~28 ppm | Methyl carbons of the t-butyl group. |
| -C H(OH)- | ~67 ppm | Carbon bearing the hydroxyl group. |
| IR | O-H stretch | ~3400 cm⁻¹ (broad) | Characteristic of an alcohol. |
| C-H stretch | ~2970 cm⁻¹ | Aliphatic C-H bonds. |
| C=O stretch | ~1690 cm⁻¹ | Carbonyl of the Boc protecting group. |
| MS (ESI+) | [M+H]⁺ | 204.1594 m/z | Protonated molecular ion. |
| [M+Na]⁺ | 226.1414 m/z | Sodium adduct. |
Note: Exact chemical shifts are solvent-dependent. Data is predicted based on standard values and similar structures.[5][6]
Applications in Synthetic Chemistry
The synthetic utility of tert-butyl (3-hydroxybutyl)(methyl)carbamate stems from its bifunctional nature, combining a nucleophilic secondary alcohol and a latent secondary amine.
-
Chiral Pool Synthesis: As a chiral molecule, it serves as a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals. The C2 hydroxyl group provides a handle for stereospecific transformations.
-
Scaffold for Elaboration: The hydroxyl group can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used in ester or ether linkages.
-
Intermediate for Bioactive Molecules: Amino alcohols are core structures in many biologically active compounds, including ligands for G-protein coupled receptors and enzyme inhibitors.[] The Boc-protected form allows for selective manipulation of other parts of a molecule before revealing the amine for subsequent reactions like amide bond formation or reductive amination.[8][9]
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Caption: Synthetic pathways enabled by the title compound.
Safety, Handling, and Deprotection
Safety and Handling
While specific toxicity data for this compound is not widely published, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on analogous structures, the following precautions are recommended[10][11][12]:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and strong acids.
Boc Deprotection Strategy
The removal of the Boc group is a cornerstone of its utility. This is reliably achieved under acidic conditions, which cleave the tert-butyl carbamate via an E1-type elimination mechanism.
Authoritative Grounding: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups like Fmoc or Cbz, which are base-labile and hydrogenolysis-labile, respectively. This orthogonality is a key principle in modern synthetic strategy.[3] A common pitfall is the potential for the liberated tert-butyl cation to alkylate nucleophilic sites on the substrate. This can be mitigated by using a scavenger like anisole or triethylsilane.[3]
Step-by-Step Deprotection Protocol
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Acid Addition: Add a strong acid. Common choices include:
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate).
-
Neutralization (Optional): To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ or by passing through a basic ion-exchange resin) followed by extraction.
Conclusion
tert-butyl (3-hydroxybutyl)(methyl)carbamate is a strategically important chiral building block for modern organic synthesis. Its defined stereochemistry, orthogonal protecting group, and bifunctional nature provide chemists with a reliable and versatile tool for constructing complex molecules with high degrees of control. The protocols and insights provided in this guide are designed to empower researchers to confidently utilize this valuable synthon in their drug discovery and development programs.
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